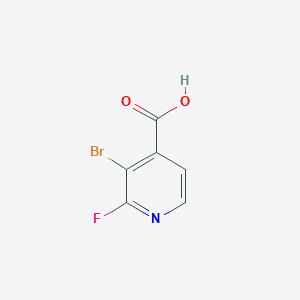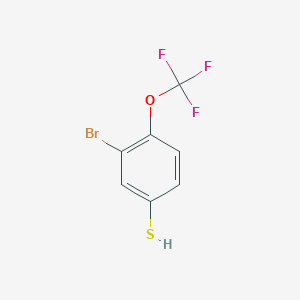
3-Bromo-4-trifluoromethoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-trifluoromethoxybenzenethiol is an organosulfur compound with the molecular formula C7H4BrF3OS It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-trifluoromethoxybenzenethiol typically involves the introduction of the trifluoromethoxy group and the thiol group onto a bromobenzene derivative. One common method includes the following steps:
Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position on the benzene ring.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a reagent such as trifluoromethanol in the presence of a base or a catalyst.
Thiol Introduction: The thiol group is introduced by reacting the intermediate compound with a thiolating agent, such as thiourea or hydrogen sulfide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-trifluoromethoxybenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of reduced benzene derivatives.
Applications De Recherche Scientifique
3-Bromo-4-trifluoromethoxybenzenethiol has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-trifluoromethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the thiol group.
3-Bromo-4-methoxybenzenethiol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Bromo-4-fluorobenzotrifluoride: Similar structure but with a fluorine atom instead of a thiol group.
Uniqueness
3-Bromo-4-trifluoromethoxybenzenethiol is unique due to the presence of both the trifluoromethoxy group and the thiol group on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
1208076-75-8 |
|---|---|
Formule moléculaire |
C7H4BrF3OS |
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
3-bromo-4-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C7H4BrF3OS/c8-5-3-4(13)1-2-6(5)12-7(9,10)11/h1-3,13H |
Clé InChI |
IJWPUOUJWAWQFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


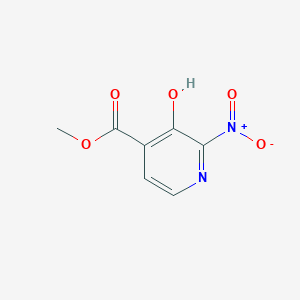


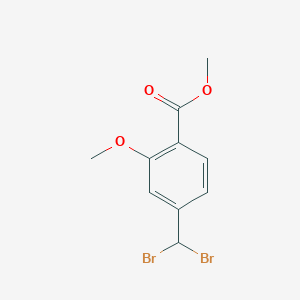
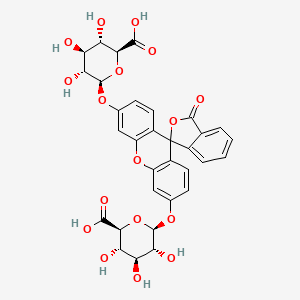
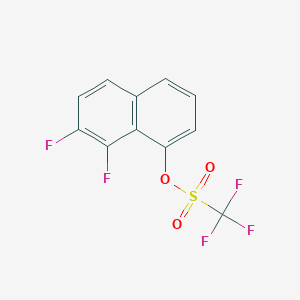
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)

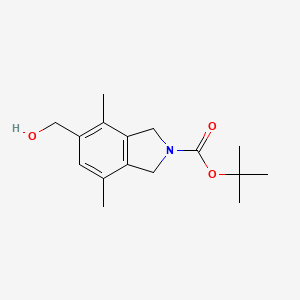
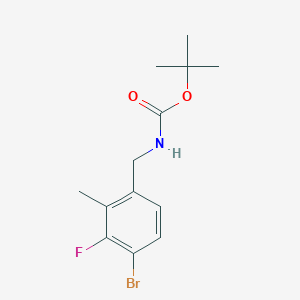

![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
